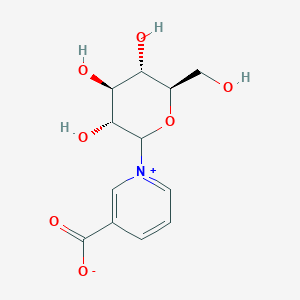

N-(D-glucopyranosyl)nicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO7 |

|---|---|

Molecular Weight |

285.25 g/mol |

IUPAC Name |

1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylate |

InChI |

InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/t7-,8-,9+,10-,11?/m1/s1 |

InChI Key |

CRXJVFIHZPTDKA-YBTJCZCISA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |

Isomeric SMILES |

C1=CC(=C[N+](=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)[O-] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Advanced Synthetic Methodologies for N D Glucopyranosyl Nicotinate and Analogues

Strategies for N-Glycosidic Bond Formation in Nicotinate (B505614) Derivatives

The construction of the N-glycosidic linkage between the D-glucopyranose moiety and the nitrogen atom of the nicotinate ring is a central challenge in the synthesis of the target compound. Additionally, the formation of amide-linked conjugates represents an important class of structural analogues.

The formation of N-glycosidic bonds with N-heterocycles can be achieved using activated sugar donors such as glycosyl halides (halosugars) or per-O-acylated sugars. These methods are foundational in carbohydrate chemistry for creating glycosidic linkages.

One of the oldest and most established methods is the Koenigs-Knorr reaction , which involves the coupling of a glycosyl halide with an alcohol or, in this case, an N-heterocycle. wikipedia.orgresearchgate.net In a typical procedure, a per-O-acylated glycosyl halide, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), is reacted with the nucleophile (nicotinic acid). wikipedia.org The reaction is promoted by a heavy metal salt, classically silver(I) carbonate or silver(I) oxide, which acts as a halide scavenger and acid acceptor. wikipedia.orgnih.gov The use of a participating group at the C-2 position of the sugar, like an acetyl group, provides anchimeric assistance, which typically directs the stereochemical outcome to form a 1,2-trans glycosidic bond, resulting in the β-anomer. wikipedia.org To improve reaction times and efficiency, modern variations may use more soluble silver salts like silver trifluoromethanesulfonate (AgOTf) or employ catalytic amounts of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in conjunction with the silver promoter. nih.govnih.gov

The Helferich method offers an alternative, using either glycosyl halides with mercury salt promoters (e.g., mercuric cyanide) or, more commonly, per-O-acetylated sugars like penta-O-acetyl-β-D-glucose as the glycosyl donor. mdpi.comwikipedia.org When using glycosyl acetates, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) is required to activate the anomeric center for nucleophilic attack by the nicotinate nitrogen. mdpi.comwikipedia.org TMSOTf is a particularly effective catalyst for N-glycosylation with silylated N-heterocycles. acs.org The reaction mechanism involves the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by the nucleophile. wikipedia.org

Below is a table summarizing common glycosylation strategies.

| Method | Glycosyl Donor | Promoter/Catalyst | Key Features |

| Koenigs-Knorr | Per-O-acylated glycosyl halide (e.g., acetobromoglucose) | Silver (I) salts (Ag₂CO₃, Ag₂O, AgOTf) | Classic method; C-2 participating group ensures β-selectivity. wikipedia.orgnih.gov |

| Helferich | Per-O-acylated glycosyl acetate | Lewis Acids (SnCl₄, BF₃·OEt₂, TMSOTf) | Uses more stable glycosyl donors than halides. mdpi.comwikipedia.org |

| TMSOTf Catalysis | Per-O-acylated sugar or silylated sugar | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Highly efficient and rapid activation under mild conditions. nih.govwikipedia.org |

The synthesis of analogues where nicotinic acid is linked to an amino sugar, such as D-glucosamine, via an amide bond requires different synthetic strategies focused on peptide coupling chemistry. These nicotinoyl-glycosyl conjugates are structurally distinct from N-glycosides but are important derivatives.

The most direct approach involves the activation of the carboxylic acid group of nicotinic acid followed by reaction with the amino group of a protected glucosamine derivative. nih.gov This activation is achieved using a wide array of peptide coupling reagents . bachem.comiris-biotech.de Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. bachem.compeptide.com To enhance efficiency and minimize side reactions, particularly racemization if chiral amino acids were involved, these reagents are often used with additives like 1-hydroxybenzotriazole (HOBt). peptide.commdpi.com

More advanced coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU). peptide.comacs.orguni-kiel.de These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then readily reacts with the amine. For instance, nicotinic acid can be activated with HOBt and EDC before being coupled with a protected glucosamine derivative to form the desired amide conjugate. mdpi.comresearchgate.net

An alternative route to N-glycosyl amides begins with a glycosyl azide. nih.gov The azide can be reduced to a glycosyl amine, for example, through catalytic hydrogenation. This intermediate is often unstable, so it is typically used immediately. nih.gov The freshly prepared glycosyl amine is then acylated with an activated nicotinic acid derivative, such as nicotinoyl chloride, to form the amide bond. nih.govmdpi.com

The following table presents a selection of common coupling reagents for amide bond formation.

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC, EDC | Activates carboxylic acid to form an O-acylisourea intermediate. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms a reactive phosphonium ester intermediate. peptide.comuni-kiel.de |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Forms a highly reactive HOBt or HOAt-based active ester. iris-biotech.deacs.org |

| Acid Halides | Nicotinoyl chloride (from SOCl₂) | Direct acylation of the amine by the highly reactive acid chloride. mdpi.com |

Total Synthesis Approaches for N-(D-glucopyranosyl)nicotinate

A total synthesis of this compound would commence from readily available starting materials, D-glucose and nicotinic acid. The synthetic strategy hinges on appropriate protection of functional groups, a stereoselective N-glycosylation reaction, and a final deprotection step.

Protection of D-Glucose: The hydroxyl groups of D-glucose must be protected to prevent side reactions during glycosylation. A common strategy is per-O-acetylation using acetic anhydride in pyridine (B92270), which yields penta-O-acetyl-β-D-glucopyranose. This protected form is stable and serves as an excellent precursor for the glycosyl donor.

Formation of the Glycosyl Donor: The per-O-acetylated glucose can be converted into a more reactive glycosyl donor. For a Koenigs-Knorr type reaction, treatment with HBr in acetic acid would yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. wikipedia.org Alternatively, the pentaacetate can be used directly in a Lewis acid-catalyzed Helferich-type reaction. mdpi.com

N-Glycosylation Step: This is the key bond-forming step. The pyridine nitrogen of nicotinic acid (or an ester thereof, such as methyl nicotinate, to enhance solubility and reactivity) acts as the nucleophile. Using the TMSOTf-catalyzed method, the protected sugar (e.g., penta-O-acetyl-β-D-glucopyranose) is reacted with silylated nicotinic acid in the presence of TMSOTf. The use of a participating acetyl group at C-2 of the glucose donor is crucial for ensuring the formation of the desired β-anomer.

Deprotection: The final step is the removal of the protecting groups from the sugar moiety. The acetyl groups can be cleanly removed under Zemplén conditions, using a catalytic amount of sodium methoxide in methanol. This mild, basic hydrolysis yields the final product, N-(β-D-glucopyranosyl)nicotinate.

Derivatization of this compound for Structure-Activity Relationship (SAR) Studies

To investigate the structure-activity relationship (SAR), analogues of this compound are synthesized by systematically modifying the core structure. nih.gov This involves altering the nicotinic acid portion, the glucose unit, or by attaching the entire molecule to other chemical entities.

Modifications can be introduced on either the heterocyclic base or the carbohydrate.

Modification of the Nicotinate Ring: A variety of substituted nicotinic acids can be used as starting materials for the glycosylation reaction. For example, commercially available derivatives like 2-chloronicotinic acid or 6-hydroxynicotinic acid can be glycosylated using the methods described in section 2.1.1. researchgate.net This allows for the introduction of substituents at various positions on the pyridine ring, enabling exploration of electronic and steric effects on biological activity. researchgate.netnih.govmdpi.com

Modification of the Glycosyl Moiety: The D-glucose unit can be replaced with other sugars (e.g., D-galactose, D-mannose) to probe the importance of the stereochemistry of the hydroxyl groups. Furthermore, modified sugars can be incorporated. For instance, using a protected 2-deoxy-D-glucose derivative as the glycosyl donor would lead to an analogue lacking the C-2 hydroxyl group. Similarly, starting with a protected D-glucuronic acid derivative would introduce a carboxylic acid function at the C-6 position of the sugar. The synthesis of amide-linked analogues using D-glucosamine, as detailed in section 2.1.2, is another key strategy for generating structural diversity at the sugar-aglycone linkage. researchgate.netnih.gov

Bioconjugation is a chemical strategy used to link a biomolecule to another molecule, such as a drug, probe, or polymer. wikipedia.org this compound possesses multiple functional handles for such conjugation.

Carboxyl Group Conjugation: The carboxylic acid function of the nicotinate moiety is a prime site for modification. Using the amide bond formation chemistry described in section 2.1.2, the molecule can be coupled to the free amino group of another molecule, such as a peptide, an amino-functionalized polymer (e.g., polyethylene glycol, PEG), or a solid support. wikipedia.orgnih.gov This is typically achieved using coupling reagents like EDC/HOBt.

Hydroxyl Group Conjugation: The hydroxyl groups of the glucose unit, particularly the primary C-6 hydroxyl, can serve as attachment points. Selective protection-deprotection strategies can be employed to isolate a single hydroxyl group for reaction. This allows for the formation of ester or ether linkages to other molecules, creating larger and more complex glycoconjugates. nih.gov This approach is fundamental in creating multivalent glycan structures or attaching the glycoside to surfaces for applications like glycoarrays. nih.gov

Enzymatic Biosynthesis and Metabolic Pathways of N D Glucopyranosyl Nicotinate

Identification and Characterization of Biosynthetic Enzymes

The key enzyme responsible for the synthesis of N-(D-glucopyranosyl)nicotinate has been identified and characterized, shedding light on its catalytic properties and reaction kinetics.

Enzymatic Reaction Kinetics and Optimal Conditions

Kinetic studies of UDP-glucose: nicotinic acid-N-glucosyltransferase have provided valuable data on its catalytic efficiency and substrate affinity. In cultured tobacco cells, the enzyme exhibits an optimum temperature of 25°C and an optimum pH of 6.1. tandfonline.comresearchgate.net

The Michaelis constants (Km), which indicate the substrate concentration at which the enzyme reaches half of its maximum velocity, have been determined for both of its substrates. For nicotinic acid (NiA), the Km was calculated to be 220 µM, and for UDP-glucose, it was 4.3 mM in tobacco cells. tandfonline.comresearchgate.net

In Arabidopsis, kinetic parameters for the UGT76C5 enzyme with UDP-glucose as the sugar donor were determined to have a Km of 0.33 ± 0.022 mM. nih.gov The catalytic constant (kcat), which represents the turnover number of the enzyme, was found to be 0.89 ± 0.053 x 10⁻³ s⁻¹, and the catalytic efficiency (kcat/Km) was 2.69 ± 0.11 s⁻¹M⁻¹. nih.gov

Table 1: Optimal Conditions and Kinetic Parameters of UDP-glucose: Nicotinic Acid-N-Glucosyltransferase

| Parameter | Value (in Tobacco Cells) | Value (Arabidopsis UGT76C5) |

|---|---|---|

| Optimum Temperature | 25°C tandfonline.comresearchgate.net | Not specified |

| Optimum pH | 6.1 tandfonline.comresearchgate.net | Not specified |

| Km for Nicotinic Acid | 220 µM tandfonline.comresearchgate.net | Not specified |

| Km for UDP-Glucose | 4.3 mM tandfonline.comresearchgate.net | 0.33 ± 0.022 mM nih.gov |

| kcat | Not specified | 0.89 ± 0.053 x 10⁻³ s⁻¹ nih.gov |

| kcat/Km | Not specified | 2.69 ± 0.11 s⁻¹M⁻¹ nih.gov |

Precursors and Metabolic Intermediates in this compound Formation

The synthesis of this compound is dependent on the availability of specific precursor molecules that are central to cellular metabolism.

Role of Nicotinic Acid (Niacin) and UDP-Glucose

The formation of this compound is a conjugation reaction that requires two primary precursors: nicotinic acid and UDP-glucose. tandfonline.com Nicotinic acid, also known as niacin or vitamin B3, serves as the acceptor molecule for the glucose moiety. tandfonline.comnih.gov UDP-glucose, an activated form of glucose, acts as the sugar donor in this enzymatic reaction. tandfonline.com The reaction is entirely dependent on the presence of both nicotinic acid and UDP-glucose, as well as the active enzyme. tandfonline.com

Integration within the Nicotinate (B505614) and Nicotinamide (B372718) Metabolic Pathways

The biosynthesis of this compound is intricately linked to the broader metabolic pathways of nicotinate and nicotinamide. researchgate.net In plants, nicotinic acid has several metabolic fates. researchgate.net It can be utilized for the synthesis of NAD through the salvage pathway, or it can be converted into conjugates such as this compound or trigonelline (B31793) (N-methylnicotinic acid). researchgate.netnih.gov

When nicotinamide is supplied to plant cells, it is readily converted to nicotinic acid. researchgate.net While a portion of this nicotinic acid is channeled into the synthesis of NAD and NADP, the remainder is often converted into nicotinic acid conjugates. researchgate.net The formation of this compound is therefore considered a key branch of the nicotinic acid metabolic pathway in many plant species, including ferns. researchgate.net This conjugation is often viewed as a detoxification mechanism to manage excess levels of nicotinic acid, which can be inhibitory to cell growth at high concentrations. tandfonline.comresearchgate.net

The synthesis of NAD can occur through a de novo pathway starting from amino acids like tryptophan or aspartic acid, or through a salvage pathway that recycles nicotinamide and other precursors. nih.gov The Preiss-Handler pathway is a key part of the NAD salvage pathway in land plants, utilizing nicotinic acid to produce NAD. nih.govnih.gov The formation of this compound represents a competing pathway for the available pool of nicotinic acid. nih.gov

Regulation of this compound Biosynthesis in Biological Systems

The production of this compound appears to be a regulated process in plants, likely as a response to the cellular concentration of nicotinic acid. tandfonline.com As previously mentioned, the enzyme responsible for its synthesis, UDP-glucose: nicotinic acid-N-glucosyltransferase, is inducible by niacin. tandfonline.com In cultured tobacco cells, the enzyme's activity and the presence of this compound were only detected when niacin was added to the culture medium. tandfonline.com This suggests a regulatory mechanism where the cell upregulates the synthesis of this conjugate when faced with an excess of nicotinic acid. tandfonline.com

This inducible nature supports the hypothesis that the formation of this compound serves as a detoxification pathway. tandfonline.comresearchgate.net By converting excess nicotinic acid into a glycosylated form, the plant cell can mitigate potential toxicity. tandfonline.com Furthermore, it has been suggested that this compound may also function as a storage form of nicotinic acid. tandfonline.comtandfonline.com The reversible nature of the enzymatic reaction, as reported in parsley cells, indicates that free nicotinic acid could potentially be released from this conjugate to be used for NAD synthesis via the pyridine (B92270) nucleotide cycle when needed. tandfonline.com

Inducibility and Enzyme Expression Regulation

The synthesis of this compound and the activity of its corresponding enzyme, UDP-glucose: nicotinic acid-N-glucosyltransferase, are not constitutive but rather inducible processes. tandfonline.com Research on cultured tobacco cells (Nicotiana tabacum) has demonstrated that both the compound and the enzyme activity are undetectable in cells grown in a niacin-free medium. tandfonline.com However, upon the addition of niacin to the culture medium, the production of this compound and the activity of the synthesizing enzyme become apparent. tandfonline.com This suggests that the presence of the substrate, nicotinic acid, induces the expression of the gene encoding UDP-glucose: nicotinic acid-N-glucosyltransferase. tandfonline.com

This induction is considered a detoxification mechanism, as high concentrations of niacin can inhibit the growth of tobacco cells. tandfonline.com By converting excess nicotinic acid into its N-glucoside form, the plant cells can mitigate its potentially toxic effects. tandfonline.com Furthermore, it has been proposed that this compound may also function as a storage form of nicotinic acid. tandfonline.comtandfonline.com The reversible nature of the glucosylation reaction, as observed in cultured parsley cells, suggests that free nicotinic acid can be released from this compound to be used in the synthesis of NAD via the pyridine nucleotide cycle when needed. tandfonline.com

In Arabidopsis thaliana, specific genes encoding for nicotinate glycosyltransferases have been identified. UGT74F2 is responsible for the O-glucosylation of nicotinic acid, while UGT76C4 and UGT76C5 are involved in its N-glucosylation. nih.gov The expression of these genes, particularly UGT74F2 and UGT76C4, is predominantly observed in dry seeds, indicating a role in seed germination under stress conditions. nih.gov

Inhibition of Biosynthesis by Related Compounds

The enzymatic synthesis of this compound can be inhibited by various compounds that are structurally related to the substrates, nicotinic acid and UDP-glucose. tandfonline.com Studies using crude enzyme extracts from cultured tobacco cells have provided insights into the specificity of the UDP-glucose: nicotinic acid-N-glucosyltransferase.

Among compounds related to nicotinic acid, strong inhibition of the enzyme activity was observed with isonicotinic acid, benzoic acid, and 6-hydroxynicotinic acid. tandfonline.com Conversely, compounds involved in the NAD salvage pathway, such as NAD, NADH, NADP, NADPH, nicotinamide mononucleotide, and nicotinic acid mononucleotide, did not show any inhibitory effects on the enzyme's activity. tandfonline.com

Regarding compounds structurally similar to UDP-glucose, the enzyme exhibits a high degree of specificity. Of the various related compounds tested, including UTP, UDP, UMP, uridine, deoxyuridine, deoxycytidine, uracil, guanine, and cytidine, only UTP demonstrated a slight inhibitory effect on the enzyme's activity. tandfonline.com

The following table summarizes the inhibitory effects of various compounds on the activity of UDP-glucose: nicotinic acid-N-glucosyltransferase.

| Compound Category | Compound | Inhibitory Effect |

|---|---|---|

| Nicotinic Acid-Related | Isonicotinic acid | Strong Inhibition |

| Benzoic acid | Strong Inhibition | |

| 6-Hydroxynicotinic acid | Strong Inhibition | |

| NAD-Related | NAD | No Inhibition |

| NADH | No Inhibition | |

| NADP | No Inhibition | |

| NADPH | No Inhibition | |

| Nicotinamide mononucleotide | No Inhibition | |

| Nicotinic acid mononucleotide | No Inhibition | |

| UDP-Glucose-Related | UTP | Slight Inhibition (33% at 1 mM) |

| UDP | No Inhibition | |

| UMP | No Inhibition | |

| Uridine | No Inhibition | |

| Deoxyuridine | No Inhibition | |

| Deoxycytidine | No Inhibition | |

| Uracil | No Inhibition | |

| Guanine | No Inhibition | |

| Cytidine | No Inhibition |

Metabolic Role and Biological Significance of N D Glucopyranosyl Nicotinate in Non Human Organisms

Role as a Niacin Metabolite and Storage Form in Plants

In the plant kingdom, N-(D-glucopyranosyl)nicotinate serves as a key conjugate of nicotinic acid. researchgate.net Plants convert nicotinamide (B372718) to nicotinic acid, and while a portion is used for the synthesis of Nicotinamide Adenine (B156593) Dinucleotide (NAD) and its phosphate (B84403) form (NADP), the remainder is transformed into conjugates like nicotinic acid N-glucoside. researchgate.net This conversion is a primary metabolic fate for nicotinic acid in many plant species, including ferns. researchgate.netresearchgate.net

Detoxification Mechanisms of Excess Nicotinic Acid in Plant Cells

High concentrations of nicotinic acid can be toxic to plant cells, inhibiting cell division and root growth. researchgate.net The formation of this compound is a primary detoxification mechanism to manage excess nicotinic acid. researchgate.netresearchgate.net For instance, in cultured tobacco cells, when exposed to high levels of niacin, this compound was identified as a major metabolite, suggesting its role in detoxification. researchgate.netresearchgate.netresearchgate.netresearchgate.net Similarly, studies in various plant species have shown that the conversion to nicotinic acid conjugates, such as N-glucoside, is a common strategy to handle surplus nicotinic acid. researchgate.netresearchgate.net Glycosylation, the process of attaching a sugar molecule, in this case, glucose, to nicotinic acid, is a well-known detoxification process in plants for various compounds. core.ac.uknih.gov

Contribution to Pyridine (B92270) Nucleotide Homeostasis in Planta

This compound is integral to maintaining the balance of pyridine nucleotides, such as NAD and NADP, which are essential coenzymes in numerous metabolic reactions. oup.comnih.govglobalsciencebooks.info The synthesis of these nucleotides can be regulated by controlling the availability of nicotinic acid. By converting excess nicotinic acid into its N-glucoside form, plants can store it and release it when needed for NAD synthesis. nih.govtandfonline.com This process is part of the pyridine nucleotide cycle, which involves the degradation and salvage of NAD. researchgate.netresearchgate.net The formation of this compound and another conjugate, trigonelline (B31793), are key metabolic fates for nicotinic acid within this cycle. researchgate.net While some plants predominantly form trigonelline, others, particularly ferns, favor the formation of nicotinic acid N-glucoside. researchgate.net The ability to form these conjugates allows plants to manage their internal niacin pools effectively, ensuring that pyridine nucleotide levels are maintained for optimal growth and stress response. oup.comfrontiersin.org

In Vivo Metabolic Fate and Hydrolysis in Animal Models (Mechanistic Studies)

Studies in animal models, particularly rats, have provided insights into the metabolic fate of this compound. nih.govtandfonline.com When administered, this compound can serve as a source of niacin, although its availability is not equivalent to that of free nicotinic acid. nih.gov

Bioconversion Pathways and Intermediate Compounds

For this compound to be utilized as a niacin source, it must be hydrolyzed to release nicotinic acid and glucose. tandfonline.com It is thought that this hydrolysis primarily occurs in the liver. tandfonline.com Following its release, nicotinic acid enters the established metabolic pathway for NAD synthesis, being converted sequentially to nicotinic acid mononucleotide (NaMN) and nicotinic acid adenine dinucleotide (NaAD), and finally to NAD. tandfonline.com Part of the newly synthesized NAD is then hydrolyzed to nicotinamide, which is distributed to other tissues where it is used for NAD biosynthesis. tandfonline.com

Factors Influencing Metabolic Conversion Efficiency

Table 1: Relative Activity of this compound to Nicotinic Acid in Rats

| Measurement Index | Relative Activity |

| Body Weight Gain | 1/2.3 |

| Food Intake | 1/2.2 |

| Blood NAD Content | 1/1.0 |

| Urinary Excretion of Niacin and Metabolites | 1/1.7 |

Data sourced from Bioscience, Biotechnology, and Biochemistry. nih.govtandfonline.com

Cellular and Subcellular Localization of this compound

While the precise subcellular localization of this compound is not definitively established in all plant tissues, the enzymes involved in its synthesis and the nature of glycosylation provide clues. The enzyme responsible for its formation, UDP-glucose:nicotinic acid-N-glucosyltransferase, has been identified in the cell-free extracts of cultured tobacco cells. researchgate.net Generally, glycosylation of secondary metabolites is known to occur in the cytosol, with the resulting glucosides often being transported into the vacuole for storage. oup.com This compartmentalization would serve to sequester the potentially toxic excess nicotinic acid away from active metabolic sites in the cytoplasm and organelles like mitochondria and plastids, where pyridine nucleotide metabolism is active. oup.comoup.com In ferns, the widespread formation of nicotinic acid glucoside suggests its presence in various cell types. researchgate.net

Implications for Plant Stress Responses and Development

The conjugation of small molecules, such as the formation of this compound from nicotinic acid (NA), is a pivotal metabolic strategy in plants. This process is not merely for storage or detoxification but is deeply integrated into the plant's ability to respond and adapt to environmental challenges. The regulation of NA homeostasis through glycosylation has significant implications for developmental processes, particularly under conditions of abiotic stress, and interacts with the broader network of plant defense metabolism.

Role in Seed Germination Under Abiotic Stress Conditions

The glycosylation of nicotinic acid, a key intermediate in the NAD⁺ salvage pathway, is a metabolic trait observed widely across land plants. nih.govnih.gov This process plays a critical role in ensuring successful seed germination, especially when environmental conditions are unfavorable. nih.gov Research in the model plant Arabidopsis thaliana has revealed that NA can be glycosylated at either the N- or O-position of the molecule, with O-glucosylation being a trait unique to the Brassicaceae family and N-glucosylation resulting in the formation of this compound. oup.comresearchgate.net

The primary function of this glycosylation during germination is to protect the developing embryo from the potential toxicity of excessive free NA accumulation. nih.govresearchgate.net Comprehensive studies have identified specific Family 1 glycosyltransferases (GTs) responsible for this process in Arabidopsis. UGT74F2 is the key enzyme for NA O-glucosylation, while UGT76C4 and UGT76C5 are responsible for NA N-glucosylation. nih.govresearchgate.net

Detailed research on Arabidopsis mutants provides clear evidence for this protective role. Mutants lacking a functional UGT74F2 enzyme (the ugt74f2-1 mutant) are unable to efficiently glycosylate NA, leading to higher intracellular concentrations of free NA. nih.govnih.gov This biochemical change is directly correlated with a significant reduction in seed germination rates under various abiotic stresses, such as high salt or osmotic stress. nih.gov The germination defect in these mutants can be fully reversed by the reintroduction and overexpression of the UGT74F2 gene, confirming the enzyme's function. researchgate.net These findings strongly suggest that the conjugation of NA into forms like this compound is an essential mechanism to manage the levels of a metabolically potent molecule, thereby enhancing seed vigor and survival under stress. nih.govchimia.ch

| Genotype | Key Enzyme Function | Free Nicotinic Acid (NA) Level | Seed Germination Rate Under Abiotic Stress |

|---|---|---|---|

| Wild Type (Arabidopsis thaliana) | Normal NA Glycosylation | Normal | Normal |

| ugt74f2-1 Mutant | Deficient in NA O-Glucosyltransferase | Higher than Wild Type | Inversely Correlated with Free NA Level (Reduced) |

| Complemented Mutant (ugt74f2-1 + UGT74F2) | Restored NA O-Glucosyltransferase | Restored to Normal | Restored to Normal |

Interaction with Other Specialized Metabolites in Plant Defense

The regulation of nicotinic acid through glycosylation is intricately linked with the synthesis and signaling of other specialized metabolites involved in plant defense. mdpi.com Nicotinic acid is the metabolic precursor to nicotine (B1678760), a well-known defensive alkaloid. plos.org Studies in native tobacco (Nicotiana attenuata) where the gene for putrescine N-methyl transferase (a key enzyme in nicotine synthesis) was silenced, resulted in a disruption of the pathway. plos.org This blockage led to an oversupply of nicotinic acid, which was subsequently shunted into forming a different alkaloid, anatabine. plos.org This demonstrates a direct metabolic trade-off and interaction between the pathways for NA storage/detoxification and the production of nitrogen-containing defense compounds.

Furthermore, NA is a central component of the NAD⁺ molecule, which is not only a cofactor for redox reactions but also a signaling molecule in plant immunity. nih.gov The turnover of NAD⁺ during defense responses releases nicotinamide, which can be converted to NA. researchgate.net Alterations in the pool of NA and its derivatives can thus influence broader defense responses. For instance, chemical analogs of nicotinamide have been shown to induce the accumulation of other defense compounds, such as phenolics and sesquiterpenoids, in tobacco cells. nih.gov This suggests that the flux through the NA metabolic network, including its sequestration as this compound, can modulate the plant's capacity to produce other protective phytoalexins and phytoanticipins. nih.gov

A compelling link is the multifunctional nature of the enzymes involved. The Arabidopsis enzyme UGT74F2, which glycosylates NA, was previously identified as a salicylic (B10762653) acid glucosyltransferase. nih.govresearchgate.net Salicylic acid is a critical phenolic hormone that orchestrates plant defense against a wide range of pathogens. The fact that the same enzyme can act on both nicotinic acid and salicylic acid points to a metabolic crossroads, where the plant may co-regulate the detoxification of a primary metabolite with the signaling activity of a major defense hormone. This dual function could be a mechanism for coordinating stress responses, potentially creating competition or synergy between these pathways.

| Interacting Metabolite/Pathway | Plant Species | Observed Interaction with Nicotinic Acid (NA) Metabolism | Reference |

|---|---|---|---|

| Nicotine (Alkaloid) | Nicotiana attenuata | Silencing of nicotine synthesis leads to NA accumulation and its conversion to the alkaloid anatabine. | plos.org |

| Phenolics, Sesquiterpenoids | Tobacco (Cell Culture) | Application of NA-related compounds (isonicotinamide) induces the accumulation of these defense metabolites. | nih.gov |

| Salicylic Acid (Phenolic Hormone) | Arabidopsis thaliana | The same enzyme (UGT74F2) glycosylates both NA and salicylic acid, indicating a direct metabolic link. | nih.govresearchgate.net |

| Phytoalexins (e.g., Camalexin, Scopoletin) | General Plant Defense | NAD⁺ metabolism, which is sourced from NA, is crucial for signaling pathways that lead to phytoalexin production. | nih.gov |

Analytical Methodologies for Characterization and Quantification of N D Glucopyranosyl Nicotinate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the three-dimensional structure and identifying the functional groups present in N-(D-glucopyranosyl)nicotinate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR spectra provide extensive information about the molecule's atomic connectivity and spatial arrangement. nih.govcapes.gov.brlehigh.edu

Complete assignment of ¹H and ¹³C NMR spectra is fundamental for confirming the structure of glycosides. nih.govcapes.gov.br For this compound, ¹H NMR spectroscopy helps in determining the anomeric configuration (α or β) of the glycosidic bond based on the chemical shift and coupling constant of the anomeric proton (H-1 of the glucose unit). The coupling constants between adjacent protons (J(H,H)) are crucial for deducing the relative stereochemistry and conformation of the glucopyranose ring. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign all proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, which is vital for determining the conformation around the glycosidic linkage. nih.gov The conformation of the glucose ring and the orientation of the nicotinic acid moiety are influenced by the type and position of the glycosidic linkage. nih.govcapes.gov.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Glucopyranosides

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 (anomeric) | ~4.4 - 5.6 | ~90 - 105 |

| H-2 | ~3.0 - 4.0 | ~70 - 80 |

| H-3 | ~3.0 - 4.0 | ~70 - 80 |

| H-4 | ~3.0 - 4.0 | ~68 - 75 |

| H-5 | ~3.0 - 4.0 | ~70 - 78 |

| H-6 | ~3.5 - 4.5 | ~60 - 65 |

| Aromatic Protons | ~7.0 - 9.0 | ~120 - 155 |

| Carbonyl Carbon | - | ~165 - 175 |

Note: The exact chemical shifts for this compound can vary depending on the solvent and experimental conditions. The data presented is a general representation for similar glycosidic structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that aid in the identification of key functional groups within the this compound molecule. utdallas.edu

Infrared (IR) Spectroscopy provides information about the vibrational modes of chemical bonds. utdallas.edu The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups on the glucose moiety. libretexts.org The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule typically appear around 2850-3100 cm⁻¹. libretexts.org A strong absorption band corresponding to the C=O stretching vibration of the ester or amide linkage is expected in the range of 1650-1750 cm⁻¹. utdallas.edu The presence of the aromatic pyridine (B92270) ring from nicotinic acid will give rise to characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The C-O stretching vibrations of the glycosidic bond and the alcohol groups would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. lehigh.edu The nicotinic acid moiety in this compound contains a pyridine ring, which is a UV-active chromophore. This will result in characteristic absorption maxima in the UV region of the electromagnetic spectrum. The position and intensity of these absorptions can be influenced by the solvent and the electronic environment of the chromophore.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (hydroxyl groups) | 3200 - 3600 (broad) |

| C-H (aliphatic and aromatic) | 2850 - 3100 |

| C=O (ester/amide) | 1650 - 1750 |

| C=C and C=N (aromatic ring) | 1400 - 1600 |

| C-O (glycosidic bond and alcohols) | 1000 - 1300 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and reliable technique for analyzing this compound. torontech.com It is widely used for determining the purity of the compound and for quantifying its concentration in various samples. torontech.commdpi.com

For purity assessment, a sample of this compound is injected into the HPLC system. The components of the sample are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). torontech.com A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks suggests the presence of impurities. libretexts.org Peak purity can be further assessed using a photodiode array (PDA) detector, which measures the UV-Vis spectrum across the entire peak. sepscience.com

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. The choice of the stationary phase (e.g., C18 reversed-phase) and the mobile phase composition is critical for achieving good separation and peak shape.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions, such as the synthesis of this compound, and for preliminary screening of samples. umich.eduresearchgate.net

In reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. libretexts.org By comparing the spots of the reactants and the reaction mixture, the consumption of starting materials and the formation of the product can be visualized. libretexts.org The completion of the reaction is indicated by the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. libretexts.org

TLC is also useful for screening purposes, such as identifying fractions containing the desired compound during column chromatography purification. umich.edu The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (adsorbent, solvent system). umich.edu

Table 3: Application of Chromatographic Methods for this compound Analysis

| Technique | Primary Application | Information Obtained |

| HPLC | Purity assessment and quantification | Retention time, peak area, peak purity |

| TLC | Reaction monitoring and screening | Retention factor (Rf), presence of reactants and products |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and the elucidation of the structure of this compound. nih.govunits.it

When a sample of this compound is introduced into the mass spectrometer, it is ionized. The mass of the resulting molecular ion (M+) provides the molecular weight of the compound. savemyexams.com High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which allows for the determination of the elemental composition of the molecule. msu.edu

In addition to the molecular ion, the molecule can undergo fragmentation within the mass spectrometer, producing smaller fragment ions. units.it The pattern of these fragment ions, known as the mass spectrum, is a unique fingerprint of the molecule. msu.edu Analysis of the fragmentation pattern can provide valuable information about the structure of the molecule. For example, the loss of the nicotinic acid moiety or fragments of the glucose ring can be observed, which helps to confirm the identity and structure of this compound. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural information. lcms.cz

Mechanistic Studies and Molecular Interactions of N D Glucopyranosyl Nicotinate

Enzymatic Interactions and Substrate Specificity

The formation and breakdown of N-(D-glucopyranosyl)nicotinate are intrinsically linked to specific enzymatic activities, highlighting its role as a substrate and a potential modulator of enzyme function.

Investigations with UDP-glucose: Nicotinic Acid-N-Glucosyltransferase

The primary enzyme responsible for the synthesis of this compound is UDP-glucose: Nicotinic Acid-N-Glucosyltransferase (EC 2.4.1.196). tandfonline.comenzyme-database.org This enzyme catalyzes the reversible transfer of a glucose moiety from UDP-glucose to nicotinic acid, forming N-glucosylnicotinate. enzyme-database.org

Studies on this enzyme extracted from cultured tobacco cells (Nicotiana tabacum XD-6) have elucidated key catalytic properties. The enzyme exhibits optimal activity at a temperature of 25°C and a pH of 6.1. tandfonline.com The Michaelis-Menten constants (Km) for its substrates, nicotinic acid and UDP-glucose, were determined to be 220 µM and 4.3 mM, respectively, indicating a higher affinity for nicotinic acid. tandfonline.com The enzyme's activity is induced by the presence of niacin, suggesting a role in detoxifying excess nicotinic acid. tandfonline.com

Interestingly, the enzyme activity is sensitive to inhibition by various compounds. Heavy metal ions, as well as nicotinic acid-related compounds such as isonicotinic acid, benzoic acid, and 6-hydroxynicotinic acid, have been shown to strongly inhibit the enzyme. tandfonline.com However, compounds related to the NAD pathway, including NAD, NADH, NADP, NADPH, nicotinamide (B372718) mononucleotide, and nicotinic acid mononucleotide, did not exhibit any inhibitory effects. tandfonline.com Among UDP-glucose related compounds, only UTP showed a slight inhibitory effect at a concentration of 1 mM. tandfonline.com

**Table 1: Catalytic Properties of UDP-glucose: Nicotinic Acid-N-Glucosyltransferase from *Nicotiana tabacum***

| Property | Value |

|---|---|

| Optimal Temperature | 25°C tandfonline.com |

| Optimal pH | 6.1 tandfonline.com |

| Km for Nicotinic Acid | 220 µM tandfonline.com |

| Km for UDP-glucose | 4.3 mM tandfonline.com |

Enzyme Inhibition Studies

While this compound itself is a product of enzymatic activity, related N-glucopyranosyl derivatives have been extensively studied as inhibitors of other enzymes, particularly glycogen (B147801) phosphorylase (GP). uclan.ac.uknih.govnih.gov GP is a key enzyme in carbohydrate metabolism, making it a target for the development of therapeutic agents. uclan.ac.uk

For instance, N-(β-D-glucopyranosyl)-3-aryl-1,2,4-triazole-5-carboxamides have demonstrated low micromolar inhibition of glycogen phosphorylase. uclan.ac.uk The bioisosteric replacement of the triazole moiety with imidazole (B134444) has been investigated to enhance inhibitory potency. uclan.ac.uk Furthermore, a range of N-β-D-glucopyranosyl aryl-substituted oxadiazolecarboxamides have been synthesized and evaluated as glycogen phosphorylase inhibitors, with some exhibiting Ki values in the micromolar range. nih.gov The potent inhibition of glycogen phosphorylase has also been observed with N-acetyl-beta-D-glucopyranosylamine, which acts as a competitive inhibitor with respect to glucose 1-phosphate. nih.gov These studies, while not directly on this compound, provide a framework for understanding how the N-glucopyranosyl scaffold can be leveraged for enzyme inhibition.

Molecular Docking and Computational Chemistry Approaches

Computational methods offer valuable insights into the molecular interactions and structural features of this compound that govern its biological activity.

Prediction of Binding Modes and Interaction Energies with Target Proteins

Molecular docking studies have been instrumental in predicting how N-glucopyranosyl derivatives bind to target proteins like glycogen phosphorylase. uclan.ac.uk These simulations help to visualize the binding modes and identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the enzyme's active site. science.gov For example, in the case of N-(β-D-glucopyranosyl)-arylimidazole-carboxamides, docking predictions revealed their potential for strong GP inhibition, which was subsequently confirmed by kinetic experiments. uclan.ac.uk The computational analysis of these interactions is crucial for structure-based drug design, enabling the rational design of more potent inhibitors. science.gov

Conformation Analysis and Tautomeric State Calculations

Quantum computational chemistry, utilizing methods like Density Functional Theory (DFT), is employed to analyze the conformational and electronic properties of molecules like this compound. scielo.org.mx These calculations can determine parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the band gap energy. scielo.org.mx Such analyses provide insights into the molecule's reactivity, stability, and potential for electron transfer. scielo.org.mx While specific computational studies on the tautomeric states of this compound are not extensively reported, these methods are generally applicable to understanding the structural dynamics of such compounds.

Biochemical Pathways Modulated by this compound in Model Systems

This compound is considered a metabolite within the broader context of niacin metabolism in plants. researchgate.nettandfonline.com In cultured tobacco cells, its accumulation is observed when the cells are incubated with high concentrations of nicotinic acid or nicotinamide. tandfonline.com This suggests that the formation of this compound serves as a detoxification and storage mechanism for excess niacin. tandfonline.comtandfonline.com

The reversible nature of its synthesis by UDP-glucose: nicotinic acid-N-glucosyltransferase also implies that this compound can act as a source of free nicotinic acid. tandfonline.com This free nicotinic acid can then be utilized for the synthesis of NAD through the pyridine (B92270) nucleotide cycle, a fundamental pathway for cellular energy metabolism and redox reactions. tandfonline.com In rats, this compound has been shown to possess niacin activity, indicating it can be hydrolyzed to release nicotinic acid, which is then converted to NAD. tandfonline.com However, in the microorganism Lactobacillus plantarum, it exhibits no niacin activity, suggesting this organism lacks the necessary enzyme to hydrolyze the glycosidic bond. tandfonline.com

Influence on NAD+ Biosynthesis and Salvage Pathways

This compound is recognized as a plant-derived metabolite of nicotinic acid, often considered a detoxified or storage form. nih.govtandfonline.com Its influence on the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism, is primarily indirect and contingent upon its hydrolysis to nicotinic acid (niacin). tandfonline.com

In plants, nicotinic acid is a key intermediate in the NAD+ salvage pathway. nih.gov Following its formation, nicotinic acid can be directed toward NAD+ synthesis via the Preiss-Handler pathway, converted to trigonelline (B31793) (N-methylnicotinic acid), or undergo N-glucosylation to form nicotinic acid N-glucoside. nih.govresearchgate.net The formation of this compound represents an alternative metabolic fate for nicotinic acid. tandfonline.com The reversible nature of this glucosylation, catalyzed by enzymes like UDP-glucose:nicotinic acid-N-glucosyltransferase, suggests a mechanism for releasing free nicotinic acid, which can then enter the pyridine nucleotide cycle for NAD+ synthesis. tandfonline.com

Studies in rats indicate that for this compound to be utilized as a niacin nutrient, it must first be hydrolyzed to release nicotinic acid. tandfonline.com This hydrolysis is thought to occur in the liver, where nicotinic acid is subsequently converted to NAD+ through a series of enzymatic reactions involving nicotinic acid mononucleotide (NaMN) and nicotinic acid adenine dinucleotide (NaAD). tandfonline.com The biosynthesis of NAD+ from nicotinic acid is primarily limited to the liver; in extra-hepatic tissues, NAD+ is synthesized from nicotinamide. tandfonline.com Therefore, the availability of this compound for NAD+ synthesis is dependent on the initial cleavage of the glucosyl moiety. tandfonline.com

Studies in Cultured Cells and Microorganisms (e.g., Lactobacillus plantarum, tobacco cells)

Research using cultured cells and microorganisms has provided significant insights into the metabolism and activity of this compound.

In cultured tobacco cells (Nicotiana tabacum), this compound has been identified as a major metabolite when the cells are cultured with high concentrations of niacin (1 mM). tandfonline.comresearchgate.net Its formation is considered a detoxification mechanism to cope with excess niacin, which can inhibit cell growth at such levels. tandfonline.com The synthesis of this compound is catalyzed by the enzyme UDP-glucose: nicotinic acid-N-glucosyltransferase. tandfonline.com The activity of this enzyme is inducible; it is not detectable in tobacco cells cultured without added niacin but becomes detectable when niacin is supplied in the medium. tandfonline.com This suggests a regulated process for managing intracellular niacin levels. tandfonline.com

Conversely, studies with the microorganism Lactobacillus plantarum ATCC 8014, which is often used in microbiological assays to determine niacin activity, have shown that this compound possesses no niacin activity. nih.govtandfonline.comservice.gov.uk This indicates that L. plantarum lacks the necessary enzymatic machinery, such as a β-glucosidase, to hydrolyze the N-glucosyl bond and release free nicotinic acid, which is the form it can utilize. tandfonline.commdpi.com

In Vitro Studies on Cellular Processes (e.g., niacin activity in specific assays)

In vitro studies have been crucial in quantifying the relative niacin activity of this compound compared to nicotinic acid. These assays typically measure physiological responses that are dependent on niacin availability.

In studies with rats, the relative activity of this compound to nicotinic acid was assessed using several indices. The results showed varied relative activities depending on the metric used. For instance, based on blood NAD+ content, the activity was comparable (1/1.0). nih.govtandfonline.com However, when measured by body weight gain, food intake, and urinary excretion of niacin metabolites, the relative activities were lower, at 1/2.3, 1/2.2, and 1/1.7, respectively. nih.govtandfonline.com These findings suggest that the conversion of this compound to usable nicotinic acid is not fully efficient in vivo. tandfonline.com

The enzyme responsible for the synthesis of this compound in cultured tobacco cells, UDP-glucose: nicotinic acid-N-glucosyltransferase, has been characterized in vitro. tandfonline.com The enzyme exhibits optimal activity at 25°C and a pH of 6.1. tandfonline.com The Michaelis constants (Km) for nicotinic acid and UDP-glucose were determined to be 220 µM and 4.3 mM, respectively. tandfonline.com The enzyme's activity was found to be inhibited by certain heavy metal ions and other compounds like isonicotinic acid and benzoic acid. tandfonline.com

Table 1: Relative Niacin Activity of this compound Compared to Nicotinic Acid in Rats This table summarizes the comparative activity based on different physiological parameters.

| Index | Relative Activity (this compound : Nicotinic Acid) | Source |

|---|---|---|

| Blood NAD Content | 1 : 1.0 | nih.gov, tandfonline.com |

| Body Weight Gain | 1 : 2.3 | nih.gov, tandfonline.com |

| Food Intake | 1 : 2.2 | nih.gov, tandfonline.com |

| Urinary Excretion of Niacin Metabolites | 1 : 1.7 | nih.gov, tandfonline.com |

Table 2: Properties of UDP-glucose: nicotinic acid-N-glucosyltransferase from Cultured Tobacco Cells This table details the catalytic properties of the enzyme responsible for this compound synthesis.

| Property | Value | Source |

|---|---|---|

| Optimal Temperature | 25°C | tandfonline.com |

| Optimal pH | 6.1 | tandfonline.com |

| Km for Nicotinic Acid | 220 µM | tandfonline.com |

| Km for UDP-glucose | 4.3 mM | tandfonline.com |

Future Research Directions and Unexplored Avenues in N D Glucopyranosyl Nicotinate Research

Elucidating the Full Spectrum of Biological Roles in Diverse Organisms

The biological significance of N-(D-glucopyranosyl)nicotinate, a conjugate of nicotinic acid, is an expanding area of research. While its role as a detoxification and storage form of excess niacin has been suggested in cultured tobacco cells, its broader functions across different organisms remain largely uncharted. tandfonline.com In plants, nicotinic acid has three primary metabolic fates: conversion to nicotinic acid mononucleotide for NAD synthesis, formation of nicotinic acid N-glucoside, and synthesis of trigonelline (B31793) (N-methylnicotinic acid). researchgate.net The formation of these conjugates appears to be species-dependent, with nicotinic acid N-glucoside formation being prominent in ferns and certain angiosperms, while many other plants favor the production of trigonelline. researchgate.net However, some species are capable of producing both. researchgate.net

Future research should aim to systematically investigate the presence and physiological concentrations of this compound in a wide array of organisms, including bacteria, fungi, and various plant and animal species. This will help to clarify its evolutionary conservation and potential kingdom-specific roles. A key question is whether this compound serves as a simple overflow metabolite or possesses distinct biological activities. For instance, its structural analog, 2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG), a stable derivative of vitamin C, exhibits antioxidant properties and modulates gut microbiota. mdpi.com Investigating whether this compound has similar or other unique bioactivities, such as acting as a signaling molecule or a precursor for other essential compounds, is a critical next step.

Investigating Novel Enzymatic Pathways for Synthesis and Degradation

The primary enzyme responsible for the synthesis of N-(β-D-glucopyranosyl)nicotinic acid in plants is UDP-glucose: nicotinic acid-N-glucosyltransferase (NANGT). tandfonline.comresearchgate.net This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to nicotinic acid. tandfonline.com Studies in cultured tobacco and parsley cells have shown that this reaction is reversible, suggesting a dynamic regulation of nicotinic acid levels. tandfonline.com The enzyme from tobacco cells exhibits an optimal temperature of 25°C and an optimal pH of 6.1. tandfonline.com

However, the full extent of enzymatic pathways involved in both the synthesis and degradation of this compound is not yet fully understood. Future research should focus on identifying and characterizing novel enzymes from diverse biological sources that can catalyze its formation or breakdown. This could involve screening microbial and plant genomes for homologs of known glucosyltransferases and hydrolases. For example, enzymes like glycoside phosphorylases, which have been used in the enzymatic synthesis of other glycosides, could potentially be involved. nih.gov Understanding the substrate specificity, kinetics, and regulatory mechanisms of these enzymes will be crucial. Furthermore, investigating the catabolic pathways that degrade this compound and release nicotinic acid for cellular use is an important and underexplored area.

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational approaches are becoming indispensable in modern biological and chemical research. researchgate.net For this compound, advanced computational modeling can be a powerful tool to predict its interactions with biological targets and to guide the design of new therapeutic agents. uibk.ac.atmdpi.com Techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of this compound with various proteins, such as enzymes and receptors. nih.gov

Future research could utilize these in silico methods to screen for potential protein targets of this compound, thereby generating hypotheses about its mechanism of action. nih.gov For instance, given the structural similarity to other bioactive glycosides, it would be valuable to model its interaction with targets known to be modulated by such compounds. nih.gov Furthermore, computational tools can be used in drug design to optimize the structure of this compound to enhance its potential therapeutic properties or to design inhibitors of its metabolic enzymes for various applications. researchgate.netrjpbr.com The integration of computational predictions with experimental validation will be key to accelerating discoveries in this area.

Development of Engineered Biological Systems for Enhanced Production or Bioconversion

The development of engineered biological systems offers a promising avenue for the sustainable and efficient production of this compound and its derivatives. google.com This can be achieved through the metabolic engineering of microorganisms or plant cells to enhance the expression of key biosynthetic enzymes, such as UDP-glucose: nicotinic acid-N-glucosyltransferase. tandfonline.com By optimizing precursor supply and redirecting metabolic flux towards the desired product, it may be possible to achieve high-yield production. google.com

Future research should focus on the design and construction of microbial cell factories, for example in E. coli or yeast, for the biocatalytic production of this compound. bohrium.comd-nb.info This would involve the heterologous expression of the necessary glucosyltransferase and potentially other pathway enzymes. Such engineered systems could also be used for the bioconversion of nicotinic acid or related precursors into this compound. Furthermore, the principles of synthetic biology could be applied to create novel biosynthetic pathways leading to the production of new analogs with potentially improved or different biological activities. vanderbilt.edu

Exploration of Chemical Biology Tools and Probes Derived from this compound

Chemical biology tools and probes are essential for dissecting complex biological processes. rsc.orgkuleuven.be Derivatizing this compound into chemical probes could provide powerful tools to identify its cellular targets and elucidate its mechanism of action. For example, by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the this compound scaffold, researchers can visualize its subcellular localization and identify its binding partners through techniques like affinity chromatography and mass spectrometry. kuleuven.be

Future research should focus on the rational design and synthesis of such chemical probes. frontiersin.org These probes could be used in cell-based assays and in vivo studies to track the metabolic fate of this compound and to identify the proteins that interact with it. This approach has been successfully used for other classes of molecules to understand their biological functions. frontiersin.org The development of photo-activatable probes could allow for the precise spatiotemporal control of target labeling. kuleuven.be The insights gained from using these chemical biology tools will be invaluable for a deeper understanding of the physiological roles of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(D-glucopyranosyl)nicotinate, and what analytical techniques are critical for confirming its structural integrity?

- Answer : The synthesis typically involves glycosylation of nicotinic acid derivatives with activated D-glucopyranosyl donors. For example, tetra-O-acetyl-β-D-glucopyranosyl intermediates are common precursors, with coupling reactions performed under anhydrous conditions using catalysts like BF₃·Et₂O . Critical analytical methods include:

- NMR spectroscopy : Assigning anomeric proton signals (δ 4.8–5.5 ppm for β-configuration) and verifying glycosidic bond formation .

- Mass spectrometry (MS) : Confirming molecular ion peaks (e.g., [M+Na]⁺ at m/z 256.23 for nicotinate D-ribonucleoside analogs) .

- Polarimetry : Measuring specific rotation ([α]D) to confirm stereochemical purity .

Q. How can researchers validate the anti-inflammatory activity of this compound in preclinical models?

- Answer : Use in vitro assays (e.g., inhibition of TNF-α or IL-6 in LPS-stimulated macrophages) and in vivo rodent models (e.g., carrageenan-induced paw edema). Ensure adherence to NIH guidelines for preclinical studies, including dose-response curves and blinded data analysis . For example, Lonicera japonica extracts containing related glycosylated nicotinates reduced inflammatory markers by 30–50% at 10–50 µM .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s interaction with GPR109A, and how can binding assays be optimized?

- Answer : GPR109A, a receptor for nicotinate and butyrate, may bind this compound via competitive displacement. Use radioligand binding assays with [³H]nicotinate in human colonic cell membranes (e.g., CCD841). Optimize conditions:

- pH 7.4 buffer to stabilize receptor-ligand interactions.

- Scintillation proximity assays (SPA) for high-throughput screening .

- Functional validation via GIRK channel activation in transfected HEK293 cells .

Q. How does this compound influence NAD⁺ biosynthesis pathways, and what are the implications for metabolic disease research?

- Answer : The compound may inhibit nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in NAD⁺ salvage pathways. Use LC-MS to quantify NAD⁺ levels in treated cells (e.g., HepG2 hepatocytes). Compare with known NAMPT inhibitors (e.g., CHS-828) to assess specificity . Note that dysregulation of this pathway correlates with fibrosis and cirrhosis, necessitating in vivo toxicity studies .

Q. What experimental strategies resolve contradictions in reported bioactivity data for glycosylated nicotinates?

- Answer : Discrepancies (e.g., anti-inflammatory vs. pro-fibrotic effects) may arise from:

- Glycosylation pattern variability : Compare α- vs. β-anomers using chiral HPLC .

- Cell-type specificity : Test across multiple lines (e.g., macrophages vs. fibroblasts) .

- Dose dependency : Conduct time-course experiments (0.1–100 µM) to identify biphasic effects .

Methodological Challenges

Q. How can researchers improve the aqueous solubility of this compound for in vivo pharmacokinetic studies?

- Answer :

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or polyvinyl alcohol (PVA) to enhance solubility up to 10 mM .

- Prodrug design : Synthesize ester derivatives (e.g., methyl-β-D-glucopyranoside analogs) for improved bioavailability .

Q. What computational tools predict the metabolic fate of this compound in mammalian systems?

- Answer :

- KEGG Pathway Analysis : Map to nicotinate/nicotinamide metabolism (map00760) to identify potential metabolites (e.g., nicotinate D-ribonucleoside) .

- Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP2E1) using AutoDock Vina .

Data Reproducibility & Reporting

Q. What minimal experimental details are required to ensure reproducibility in synthesizing this compound derivatives?

- Answer : Follow the NIH preclinical checklist :

- Synthetic protocols : Include reaction stoichiometry, solvent purity, and purification methods (e.g., column chromatography gradients) .

- Characterization data : Report yields, melting points, and spectral assignments (e.g., ¹H NMR, ¹³C NMR, HRMS) .

Emerging Applications

Q. Can this compound serve as a biosensor component for detecting tuberculosis-related volatile organic compounds (VOCs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.